Meta-Fluoro Substitution Lowers Predicted pKa Relative to the 2-Fluoro Isomer, Altering Protonation State
The predicted acid dissociation constant (pKa) for 4-(3-fluorobenzoyl)isoquinoline is 2.81 ± 0.10, while its closest regioisomer, 4-(2-fluorobenzoyl)isoquinoline (CAS 1187171-62-5), exhibits a higher predicted pKa of 3.47 ± 0.10 . This difference of 0.66 log units indicates that the 3-fluoro isomer is more acidic and will be predominantly deprotonated at a lower pH, directly influencing its solubility, salt formation capability, and protein-ligand interactions .
| Evidence Dimension | Predicted acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | 2.81 ± 0.10 |
| Comparator Or Baseline | 4-(2-Fluorobenzoyl)isoquinoline (CAS 1187171-62-5): 3.47 ± 0.10 |
| Quantified Difference | ΔpKa = -0.66 units |
| Conditions | In silico prediction (Advanced Chemistry Development (ACD/Labs) Software V11.02) |
Why This Matters
For procurement, a lower pKa translates to a distinct protonation state under physiological or specific assay conditions, which is critical for target engagement and bioavailability in medicinal chemistry campaigns.
